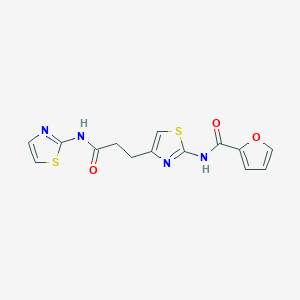

N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S2/c19-11(17-13-15-5-7-22-13)4-3-9-8-23-14(16-9)18-12(20)10-2-1-6-21-10/h1-2,5-8H,3-4H2,(H,15,17,19)(H,16,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVLDTFBHFFVQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving thioamides and α-haloketones . The furan ring can be introduced via a separate synthetic route, often involving the cyclization of 1,4-dicarbonyl compounds. The final step involves coupling the thiazole and furan rings through amide bond formation, typically using reagents like carbodiimides (e.g., DCC) to facilitate the reaction .

Chemical Reactions Analysis

N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Pharmacological Properties

Thiazole derivatives, including N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide, are known for their diverse pharmacological activities. Key properties include:

- Antimicrobial Activity : Studies have demonstrated that thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often lower than traditional antibiotics like ampicillin and streptomycin .

- Antioxidant Properties : Research indicates that certain thiazole derivatives possess strong antioxidant activities. For example, compounds with similar structures have been tested using phosphomolybdate assays, yielding promising results .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of thiazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds structurally related to this compound exhibited MIC values significantly lower than those of standard antibiotics, suggesting a strong potential for development as therapeutic agents .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant capabilities of thiazole derivatives. Compounds were subjected to various assays to measure their ability to scavenge free radicals. Results showed that certain derivatives had antioxidant activities comparable to established antioxidants, making them suitable candidates for further research in oxidative stress-related diseases .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The furan ring may enhance the compound’s binding affinity to specific targets, leading to increased biological activity . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules is crucial for its biological effects .

Comparison with Similar Compounds

Similar compounds to N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide include other thiazole and furan derivatives. For example:

Thiazole derivatives: Compounds like 2-aminothiazole and benzothiazole exhibit similar biological activities but differ in their specific applications and potency.

Furan derivatives: Compounds such as furan-2-carboxylic acid and furfurylamine share structural similarities but have distinct chemical properties and uses.

This compound stands out due to its combined thiazole and furan rings, which contribute to its unique biological and chemical properties .

Biological Activity

N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide, a compound synthesized for its potential therapeutic applications, exhibits a range of biological activities. This article delves into its antimicrobial properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂N₄O₂S₃ |

| Molecular Weight | 364.5 g/mol |

| CAS Number | 1020983-13-4 |

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. A study highlighted the compound's effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be notably low, indicating potent activity.

Key Findings:

- In Vitro Efficacy : In vitro tests showed that the compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against common pathogens, such as Staphylococcus aureus and Escherichia coli .

- Synergistic Effects : The compound displayed synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, reducing their MICs significantly .

- Biofilm Inhibition : It also proved effective in inhibiting biofilm formation, a critical factor in bacterial resistance .

The biological activity of this compound can be attributed to its ability to inhibit key bacterial enzymes:

- DNA Gyrase Inhibition : The compound was identified as an inhibitor of DNA gyrase, with IC₅₀ values ranging between 12.27–31.64 μM, which is crucial for bacterial DNA replication .

- Dihydrofolate Reductase (DHFR) Inhibition : It also inhibited DHFR with IC₅₀ values between 0.52–2.67 μM, further contributing to its antimicrobial efficacy .

Safety Profile

Safety assessments revealed that the compound exhibits low toxicity levels:

- Hemolytic Activity : The hemolytic activity was measured at % lysis rates between 3.23 to 15.22%, indicating a favorable safety profile compared to Triton X-100 .

- Cytotoxicity : Non-cytotoxicity was confirmed with IC₅₀ values greater than 60 μM against human cell lines .

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Potency : A comparative study demonstrated that derivatives of this compound were more potent than standard antibiotics such as ampicillin and streptomycin against various bacterial strains .

Pathogen MIC (μg/mL) Staphylococcus aureus 0.008 Escherichia coli 0.03 Streptococcus pneumoniae 0.046 - Antifungal Activity : The compound also showed antifungal properties against Candida albicans, with promising MIC values suggesting potential for broader applications in treating fungal infections .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)furan-2-carboxamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including:

- Amidation : Coupling furan-2-carboxylic acid derivatives with thiazole-containing amines using activating agents like EDCI/HOBt.

- Cyclization : Formation of the thiazole ring via Hantzsch thiazole synthesis, employing α-haloketones and thiourea derivatives .

- Purification : Flash chromatography (e.g., CHCl/EtOH gradients) and recrystallization to isolate intermediates. Purity (>95%) is validated via HPLC and H/C NMR spectroscopy .

Q. Key Optimization Steps :

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- NMR Spectroscopy :

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 407.3 for CHNOS) .

- FTIR : Detect functional groups (C=O stretch at ~1680–1720 cm, NH at ~3200 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the thiazole and furan moieties in biological activity?

- Systematic Substitution :

- Biological Assays :

Q. Data Interpretation :

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic Profiling :

- Animal Models :

Q. What crystallographic strategies resolve challenges in determining the 3D structure of this compound?

Q. How can conflicting results in antimicrobial assays (e.g., MIC vs. MBC) be analyzed?

- Methodological Consistency :

- Controls :

Key Recommendations for Researchers

- Prioritize reproducibility by documenting reaction conditions (e.g., solvent purity, catalyst batches).

- Cross-validate biological results with orthogonal assays (e.g., flow cytometry for apoptosis alongside MTT).

- Leverage open-source tools like SHELX and AutoDock for structural and computational analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.